DCzDCN
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H13N5 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C23H13N5/c24-14-16-11-17(15-25)13-20(12-16)23-27-21(18-7-3-1-4-8-18)26-22(28-23)19-9-5-2-6-10-19/h1-13H |
InChI Key |
OJJOTWYZUKWKNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)C#N)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Strategies and Molecular Engineering of Dczdcn Analogs
Advanced Synthetic Methodologies for Donor-Acceptor Molecules
Advanced synthetic methodologies are crucial for the creation of complex donor-acceptor molecules like DCzDCN and its analogs. While specific detailed synthetic routes for this compound were not extensively detailed in the provided search results, the synthesis of such molecules is a key aspect of developing materials for organic electronics nih.govnih.govambeed.com. General advanced synthesis techniques for organic molecules and precision polymers are continuously being developed, focusing on achieving precise molecular structures and properties nih.gov. These methodologies enable the controlled coupling of donor and acceptor units and the incorporation of specific substituents to fine-tune the electronic and photophysical characteristics of the resulting D-A systems.
Principles of Rational Molecular Design for Tailored this compound Architectures
Rational molecular design principles are applied to create this compound architectures with tailored properties for specific applications, such as achieving high internal quantum efficiency in OLEDs nih.govuni.lunih.govnih.govambeed.com. This involves a deliberate approach to modifying the molecular structure to influence its electronic behavior, charge transport characteristics, and excited-state properties biocompare.com. The design process considers the interplay between the donor and acceptor strengths, the molecular conformation, and the influence of substituents. Organic conjugated molecules, including D-A types, can have their properties tuned through rational design, impacting aspects like aggregation control biocompare.com.
Systematic Modification of Donor and Acceptor Units in this compound Derivatives
Systematic modification of the donor and acceptor units is a common strategy in the molecular design of D-A molecules to tune their electronic and photophysical properties biocompare.com. In the case of this compound, this would involve altering the carbazole (B46965) donor or the dicarbonitrile-triazine acceptor moieties, or introducing different linker groups between them. While specific examples of systematically modified this compound derivatives were not extensively detailed in the search results, the principle is widely applied in the design of triazine-based emitters and other D-A systems for organic electronics. Varying the electronic nature and steric bulk of these units can impact the intramolecular charge transfer, the energy levels of the frontier molecular orbitals (HOMO and LUMO), and the resulting photophysical properties.
Influence of Substituent Effects on Photophysical and Electronic Properties
The influence of substituent effects on the photophysical and electronic properties of organic molecules is a well-established concept. For this compound and its potential derivatives, the nature and position of substituents on both the donor and acceptor units can significantly impact their absorption and emission spectra, fluorescence quantum yields, charge transport abilities, and energy levels. Electron-withdrawing or electron-donating substituents can alter the electron density distribution within the molecule, affecting the intramolecular charge transfer state and thus the photophysical behavior. While the provided results discuss substituent effects in the context of other compounds, the underlying principles are directly applicable to understanding and tuning the properties of this compound analogs through targeted chemical modifications.
Chiral Synthesis and Stereochemical Control in this compound Systems
This compound exhibits axial chirality due to its biphenyl (B1667301) building block, resulting in the existence of two enantiomers, denoted as M-(-) and P-(+) nih.govambeed.com. The chirality of this compound has been investigated in the context of its self-assembly on surfaces. Studies using scanning tunneling microscopy have shown that the orientation of the molecules on a copper surface can lead to chiral resolution at the interface, influenced by molecular and substrate symmetry, as well as strong molecular electrostatic forces nih.govuni.lunih.govnih.govambeed.com. This self-assembly can result in the formation of homochiral structures uni.lunih.govambeed.com. The investigation of chiral organic molecules is an active area of research, with implications for applications beyond traditional organic electronics, such as organic spintronics nih.govuni.lu. While the provided information highlights the inherent chirality of this compound and its behavior during self-assembly, detailed descriptions of its chiral synthesis or methods for stereochemical control during its formation were not extensively present in the search results. However, the broader field of chiral synthesis and stereochemical control is critical for producing enantiomerically pure chiral molecules for various applications nih.gov.
Compound Names and PubChem CIDs
Advanced Spectroscopic and Microscopic Characterization of Dczdcn Systems
Surface-Sensitive Spectroscopies for DCzDCN Interfacial Studies
Surface-sensitive techniques are essential for probing the structural and electronic properties of this compound when adsorbed on surfaces, providing details that are often different from the bulk material. nih.govarxiv.orgacs.org Studies of this compound on substrates like Cu(100) have utilized a complementary approach involving scanning tunneling microscopy/spectroscopy (STM/STS) and ultraviolet/inverse photoemission spectroscopy (UPS/IPES). nih.govarxiv.orgacs.orgacs.org
Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) for Adsorption Geometry and Local Electronic States of this compound
STM is a powerful tool for visualizing the adsorption geometry of molecules on surfaces with atomic resolution, while STS provides information about the local density of electron states (LDOS) as a function of energy near the Fermi level (EF). nih.govwikipedia.org Studies on this compound adsorbed on Cu(100) have successfully employed STM to investigate the molecular arrangement at the interface. nih.govarxiv.orgacs.orgacs.org The orientation of this compound molecules with the donor part facing the substrate leads to chiral resolution at the interface. nih.govarxiv.orgacs.org This chiral resolution is influenced by both the molecular and substrate symmetry, as well as strong molecular electrostatic forces arising from the charge distribution within the twisted dicarbonitrile part of the molecule. nih.govarxiv.orgacs.org
STS measurements complement STM by providing insights into the local electronic states of individual adsorbed this compound molecules near the Fermi energy. nih.govarxiv.orgacs.orgacs.org By combining STM and STS, researchers can correlate the observed adsorption geometries with the local electronic properties, revealing how the molecular arrangement on the surface impacts the electronic structure. nih.govarxiv.orgacs.org The formation of various bulk-unlike homochiral structures and the appearance of hybrid interface states (HIS) have been observed, which significantly modify the molecular electronic properties of the this compound/Cu(100) system compared to a single this compound molecule. nih.govarxiv.orgacs.org This modification can include changes in the transport gap. nih.govacs.org
Ultraviolet Photoemission Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES) for Integral Electronic Structure of this compound Interfaces
UPS and IPES are spectroscopic techniques used to probe the occupied and unoccupied electronic states of a material, respectively, providing information about the work function and the energy level alignment at interfaces. nih.govresearchgate.netresearchgate.net These techniques offer an integral view of the electronic structure of the this compound/substrate interface, complementing the local information obtained from STS. nih.govarxiv.orgacs.org
Time-Resolved Spectroscopic Probes of this compound Electronic Dynamics
Time-resolved spectroscopic techniques are essential for understanding the dynamic processes that occur after a molecule absorbs light, such as excited state evolution, energy transfer, and charge separation. nih.govustc.edu.cnbmglabtech.comrsc.org For this compound, these methods provide insights into how excited states are formed, how they evolve over time, and how energy is dissipated or utilized.
Ultrafast Transient Absorption Spectroscopy for Excited State Evolution in this compound
Ultrafast transient absorption (TA) spectroscopy is a powerful technique for studying the excited state dynamics of molecules on femtosecond to nanosecond timescales. nih.govustc.edu.cnrsc.orgmdpi.comrsc.org In TA spectroscopy, a pump pulse excites a fraction of the molecules to an excited state, and a time-delayed probe pulse measures the changes in absorption as the excited state evolves. nih.govmdpi.com This technique can reveal information about various dynamic processes, including excited-state absorption, stimulated emission, internal conversion, intersystem crossing, and energy transfer. nih.govustc.edu.cnmdpi.com
Studies employing ultrafast transient absorption spectroscopy on this compound can track the evolution of its excited states, providing information on their lifetimes and decay pathways. fishersci.be This is particularly relevant for understanding how efficiently this compound can function in optoelectronic devices, where the fate of excited states directly impacts device performance. Although specific detailed data on this compound from the provided snippets is limited to the mention of the technique being used fishersci.be, the general application of ultrafast TA spectroscopy to organic molecules allows for the investigation of processes like the decay of singlet excited states and the formation of triplet states or charge-separated states. ustc.edu.cnrsc.orgmdpi.comrsc.org
Steady-State and Time-Resolved Fluorescence for Emissive State Characterization of this compound
Fluorescence spectroscopy investigates the light emitted by molecules after excitation, providing information about their emissive states. mdpi.comedinst.com Steady-state fluorescence spectroscopy measures the intensity and wavelength of emitted light under continuous excitation, yielding emission spectra that reveal the energy levels of emissive states. mdpi.comedinst.com Time-resolved fluorescence spectroscopy, on the other hand, uses pulsed excitation to measure the decay time of the fluorescence, providing information about the lifetime of the excited state. bmglabtech.commdpi.comedinst.com
For this compound, steady-state and time-resolved fluorescence measurements can characterize its emissive properties. fishersci.be Steady-state spectra can identify the wavelengths of emitted light and their relative intensities, indicating the energy of the relaxed excited state from which emission occurs. Time-resolved measurements provide fluorescence lifetimes, which are crucial for understanding the kinetics of excited-state decay. bmglabtech.commdpi.comedinst.com Short fluorescence lifetimes can indicate fast non-radiative decay processes or efficient energy transfer, while longer lifetimes suggest slower decay or radiative emission. mdpi.com These studies help in understanding the efficiency of light emission from this compound and how its excited states interact with the surrounding environment or other molecules. aip.org Research has shown that the polarity of the host material, such as this compound, can influence the photoluminescence properties of guest dopants, potentially by affecting aggregation and exciton (B1674681) quenching. aip.org
Spin-Resolved Spectroscopic Investigations of this compound Derivatives
Spin-resolved spectroscopy techniques are used to probe the spin properties of electrons in materials, which is particularly relevant for applications in organic spintronics. nih.govarxiv.orgaps.org These methods can provide information about spin-dependent electronic states and spin transport phenomena. While the provided information specifically mentions the potential utility of this compound/Cu(100) systems in organic spintronics due to the modification of electronic properties and the appearance of hybrid interface states nih.govarxiv.org, detailed research findings on spin-resolved spectroscopic investigations specifically of this compound derivatives are not extensively described in the provided snippets. However, the general concept of spin-resolved spectroscopy involves techniques that can differentiate between electron spins, offering insights into spin polarization and spin relaxation processes. aps.orgarxiv.org Such studies on this compound derivatives could explore how the molecular structure and interactions influence spin coherence and transport, which are fundamental aspects for spintronic applications.
Compound Names and PubChem CIDs
Electron Spin Resonance (ESR) and Transient ESR for Spin Properties
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to study materials with unpaired electrons. It provides valuable insights into the spin properties of molecules and materials. Transient ESR (trEPR) is a time-resolved method that allows for the examination of photoexcited paramagnetic species, such as molecular multiplet states and spin-correlated radical pairs, on timescales typically ranging from nanoseconds upwards following pulsed laser excitation nih.gov.
Transient techniques, such as transient photoluminescence (PL), have also been employed to study the dynamics in this compound systems. Comparisons of transient PL plots for this compound:TTM-3PCz films indicate rapid doublet fluorescence in this compound-based devices, suggesting fast recombination processes at radical sites. Transient EPR would be a complementary technique to directly probe the spin-correlated intermediates formed upon photoexcitation or charge injection in this compound systems, providing kinetic information and details about the spin polarization of transient species nih.gov. This is particularly relevant as light-induced spin states are often spin-polarized, leading to enhanced signal intensities in trEPR nih.gov.
Electrochemical Characterization for Frontier Molecular Orbital Energy Level Determination in this compound
Electrochemical characterization techniques, such as cyclic voltammetry, are widely used to determine the energy levels of the frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels are critical in understanding the electronic properties, charge transfer characteristics, and potential applications of organic semiconductors like this compound in devices such as OLEDs and organic photovoltaics.
The electronic structure of this compound has been investigated, including studies on this compound on a Cu(100) surface using techniques like scanning tunneling spectroscopy (STS), ultraviolet/inverse photoemission spectroscopy (UPS and IPES), and density functional theory (DFT) calculations qau.edu.pk. These methods allow for the investigation of local and integral electronic states and energy levels qau.edu.pk. The energy levels of FMOs, particularly the HOMO and LUMO, play significant roles in the spectroscopic, electrochemical, and photochemical behavior of molecules.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is directly related to the electronic and optical properties of a molecule. Electrochemical methods can be used for experimental determination of the HOMO-LUMO gap. Theoretical calculations, such as DFT, are also commonly employed to calculate FMO energy levels and the HOMO-LUMO gap. For instance, DFT calculations can yield HOMO energy levels and LUMO energy levels, providing a theoretical estimation of the gap.
The interface formed between organic molecules like this compound and metal electrodes is crucial in organic electronic devices. The charge injection barrier at such interfaces is influenced by the work function of the metal and the energy level of the organic molecule's LUMO (for electron injection) or HOMO (for hole injection). Electrochemical characterization, in conjunction with photoemission spectroscopy and theoretical calculations, helps in understanding and tuning these energy levels and interface properties, which in turn affects device performance qau.edu.pk. Studies on this compound on a Cu(100) surface, for example, have shown that the formation of hybrid interface states can modify the molecular electronic properties, including the transport gap qau.edu.pk.
Morphological and Spatial Analysis of this compound Aggregates
The morphology and spatial distribution of organic molecules, particularly their tendency to form aggregates, significantly impact the performance of organic electronic devices. Aggregation can lead to undesirable phenomena such as exciton quenching, reducing device efficiency. Morphological and spatial analysis techniques are therefore essential to characterize the arrangement and distribution of this compound molecules in active layers.
Studies have investigated the aggregation behavior of guest molecules when doped in different host materials, including the polar host this compound. High-angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) and spatial point-pattern analysis (PPA) have been employed to analyze the spatial distribution of guest molecules in this compound films. These studies have shown that the polar nature of this compound can significantly reduce the aggregation of guest molecules, such as Ir(ppy)3 and Ir(ppy)2(acac), compared to when they are doped in a non-polar host. This reduced aggregation in this compound systems is attributed to the strong interaction between the polar this compound host and the guest molecules, which inhibits close-distance interactions that lead to aggregation.
The ability of this compound to mitigate aggregation and promote a more uniform spatial distribution of guest molecules is a key factor in optimizing the design and performance of phosphorescent OLEDs. Morphological spatial pattern analysis, in general, provides methods for characterizing spatial patterns and the connections between components within a system. While MSPA is a broad term applied in various fields, its application in the context of this compound systems involves analyzing the spatial arrangement of molecules or aggregates based on microscopic imaging data.
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) for Spatial Distribution Analysis
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM), often referred to as Z-contrast imaging, is a powerful technique for visualizing the spatial distribution of different elements within a material. In HAADF-STEM, the intensity of the scattered electrons collected at high angles is strongly dependent on the atomic number (Z) of the atoms in the sample; heavier elements scatter electrons more strongly and thus appear brighter in the image. This Z-contrast mechanism makes HAADF-STEM particularly useful for studying the distribution of dopant molecules containing heavy atoms within a lighter host matrix.
In the study of this compound systems, HAADF-STEM has been effectively used to visualize the spatial distribution of iridium-containing guest molecules (Ir(ppy)3 and Ir(ppy)2(acac)) doped in a this compound host. The heavy iridium core of the dopant molecules provides high scattering contrast, allowing their locations within the this compound film to be clearly identified in the HAADF-STEM images. By analyzing these images, researchers can obtain a 2D projection of the spatial arrangement of the guest molecules.
Theoretical and Computational Investigations of Dczdcn
Density Functional Theory (DFT) for Ground State and Interfacial Electronic Structure of DCzDCN
DFT calculations are instrumental in understanding the fundamental electronic and structural properties of this compound, both as a single molecule and when interacting with surfaces. acs.orglims.ac.uk This includes determining stable geometries, analyzing electron distribution, and characterizing the electronic states that emerge at interfaces. acs.orgarxiv.orglims.ac.ukarxiv.orgaip.orgarxiv.orgnih.gov
Adsorption Geometries and Interface Interactions of this compound on Substrates (e.g., Cu(100))
DFT studies have been performed to investigate the adsorption of this compound on metallic substrates, such as the Cu(100) surface. acs.orgarxiv.orgaip.orgarxiv.org These calculations help to determine the most stable orientations of the molecule on the surface and the nature of the interactions between this compound and the substrate. The orientation of this compound, with its donor part facing the substrate, can lead to chiral resolution at the interface, influenced by both molecular and substrate symmetry, as well as strong molecular electrostatic forces arising from the twisted dicarbonitrile group. acs.orgarxiv.org
Formation and Characterization of Hybrid Interface States (HIS) in this compound Systems
The interaction between this compound and a metallic substrate like Cu(100) can lead to the formation of hybrid interface states (HIS). acs.orgarxiv.orgaip.orgarxiv.org DFT calculations, often combined with experimental techniques like scanning tunneling microscopy/spectroscopy (STM/STS) and photoemission spectroscopy (UPS/IPES), are used to characterize these states. acs.orgarxiv.org The appearance of HIS signifies a modification of the molecular electronic properties at the interface compared to a single, isolated this compound molecule. acs.orgarxiv.orglims.ac.uk
Electronic Band Structure and Transport Gap Modifications in this compound Layers
DFT is a common method for calculating the electronic band structure of materials, which describes the allowed energy levels for electrons. wikipedia.orgresearchgate.netaps.orgd-nb.info Studies on this compound layers, particularly on substrates, utilize DFT to understand how the electronic band structure is affected by intermolecular interactions and the presence of the substrate. acs.orgarxiv.orgaip.org The formation of hybrid interface states and the specific adsorption geometry of this compound on Cu(100), for instance, have been shown to modify the transport gap of the this compound/Cu(100) system. acs.orgarxiv.org This modification can be significant, with reported changes in the transport gap compared to a single this compound molecule. acs.orgarxiv.org
An example of transport gap modification is shown in the table below, based on findings from computational and experimental studies:
| System | Transport Gap (eV) | Method |
| Single this compound molecule | - | - |
| This compound/Cu(100) | Modified | DFT, STM/STS, UPS/IPES (Combined) acs.orgarxiv.org |
| Change | -1.3 eV (approx.) | Based on experimental observation acs.orgarxiv.org |
Time-Dependent Density Functional Theory (TD-DFT) for this compound Excited State Properties
TD-DFT is a powerful theoretical tool for investigating the excited states of molecules, providing insights into their optical and photophysical properties. lims.ac.ukarxiv.orgq-chem.comarxiv.org It is particularly useful for understanding how molecules respond to light and undergo electronic transitions. arxiv.orgrsc.orgchemrxiv.org
Computational Elucidation of Excited State Electronic Structure in this compound
TD-DFT calculations are employed to elucidate the excited state electronic structure of this compound. wikipedia.orglumtec.com.twdp.tech This involves calculating excitation energies and analyzing the nature of the excited states, including the spatial distribution of electron and hole densities. rsc.orgchemrxiv.org Such studies are crucial for understanding the molecule's behavior in applications like OLEDs, where excited state dynamics play a key role in light emission. acs.orgarxiv.org
Modeling Intramolecular Charge Transfer Mechanisms within this compound
This compound is a donor-acceptor molecule, and intramolecular charge transfer (ICT) is an important process that can occur upon excitation. lims.ac.uk TD-DFT is used to model and understand these ICT mechanisms within the this compound molecule. lims.ac.uknih.govnih.govresearchgate.net By analyzing the changes in electron distribution between the donor and acceptor parts of the molecule in the excited state, researchers can gain insights into the efficiency and pathways of charge transfer. nih.govnih.gov The twisted structure of this compound, with a significant dihedral angle between the donor and acceptor moieties, is relevant to the separation of HOMO and LUMO and the charge transfer character of excitations. sci-hub.se
Molecular Dynamics and Monte Carlo Simulations for this compound Self-Assembly and Aggregation
Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for investigating the self-assembly and aggregation behavior of organic molecules. While general applications of MD and MC to self-assembly and aggregation are well-established tcichemicals.comnih.gov, specific studies directly applying these methods comprehensively to this compound's bulk self-assembly and aggregation dynamics are less prevalent in the provided search results.
However, computational approaches have been employed in the context of this compound-containing systems. For instance, model morphologies simulated based on kinetic Monte Carlo (KMC) and Ising clustering models have been used to understand guest aggregation in organic light-emitting diodes where this compound serves as a polar host sigmaaldrich.com. These models helped explain how the permanent dipole moment of the host molecule can influence the formation of small aggregates and vertical stacking of guest molecules sigmaaldrich.com.
Furthermore, the self-assembly of this compound on a Cu(100) surface has been investigated using a combination of experimental techniques and single-molecule density functional theory (DFT) calculations qau.edu.pk. These DFT calculations provided insights into the adsorption geometry and the resulting chiral resolution at the interface, driven by molecular and substrate symmetry, as well as strong molecular electrostatic forces qau.edu.pk. While not large-scale MD or MC simulations of bulk aggregation, this highlights the use of computational methods to understand this compound's assembly behavior in specific environments.
Generally, MD simulations can predict the aggregation propensity of small organic molecules by exploring their dynamic behavior in explicit solvent over timescales typically in the order of nanoseconds. MC simulations, on the other hand, can be useful in studying self-assembly processes at longer time scales, often employing coarse-grained models to reduce computational cost tcichemicals.com. These methods allow researchers to observe the formation of various configurations, such as dispersed, bundled, or network structures, depending on factors like concentration and interaction strengths tcichemicals.com.
Predictive Computational Studies of Charge Transfer Dynamics in this compound Interfaces
Predictive computational studies are essential for understanding and tailoring the charge transfer dynamics at interfaces involving this compound, particularly in organic electronic devices. The electronic properties of this compound at interfaces have been investigated using computational methods, such as DFT qau.edu.pk.
Computational studies of charge transfer at organic-inorganic and organic-organic interfaces in general aim to understand how charge separates and transports across these junctions. These studies often involve calculating electronic coupling, reorganization energy, and driving forces for charge transfer, often within frameworks like Marcus theory. While the provided results discuss these concepts in a broader context, the DFT study on this compound/Cu(100) demonstrates their application to this compound interfaces qau.edu.pk.
The interaction between organic molecules and metal substrates, as in the case of this compound on Cu(100), can lead to significant charge displacement and the formation of interface dipoles qau.edu.pk. Computational methods help in understanding the origin of these dipoles and their impact on the energy level alignment at the interface, which is crucial for efficient charge injection and transport in devices.
Synergistic Integration of Theoretical and Experimental Data in this compound Research
The synergistic integration of theoretical and experimental data is a powerful approach in the study of this compound, allowing for a more comprehensive understanding of its properties and behavior. Computational studies can provide predictions and insights at the atomic and molecular level that complement experimental observations.
A prime example of this integrated approach is the research on the self-assembly of this compound on Cu(100) qau.edu.pk. This study combined experimental techniques such as scanning tunneling microscopy (STM), scanning tunneling spectroscopy (STS), ultraviolet photoemission spectroscopy (UPS), and inverse photoemission spectroscopy (IPES) with single-molecule DFT calculations qau.edu.pk. Experimental imaging from STM revealed the adsorption geometry and the formation of chiral structures qau.edu.pk. STS provided information about local electronic states, while UPS and IPES probed the integral electronic structure of the interface qau.edu.pk. These experimental results were then compared and interpreted in light of the DFT calculations, which provided a theoretical understanding of the adsorption process, the resulting electronic structure modifications, and the origin of the observed chiral resolution qau.edu.pk.
Electronic Structure and Charge Carrier Dynamics in Dczdcn Systems
Chiral Resolution and Supramolecular Chirality in this compound Self-Assembled Structures
The self-assembly of this compound on surfaces like Cu(100) demonstrates interesting chiral phenomena. Due to its twisted molecular structure, this compound exhibits axial chirality, leading to the existence of right-handed (P-(+)) and left-handed (M-(-)) enantiomers. acs.org The self-assembly process can lead to chiral resolution at the interface. acs.orgarxiv.orgnih.govdpg-verhandlungen.de This resolution is influenced by the molecular symmetry, the substrate symmetry, and strong molecular electrostatic forces arising from the charge distribution within the molecule. acs.orgarxiv.orgnih.gov
The orientation of this compound molecules with their donor part facing the substrate contributes to this chiral resolution. acs.orgarxiv.orgnih.gov This directed assembly results in the formation of supramolecular chiral structures on the surface. dp.tech
Formation of Homochiral Domains and their Electronic and Optical Implications
The chiral resolution observed during the self-assembly of this compound on surfaces like Cu(100) results in the formation of homochiral domains. acs.orgarxiv.orgdpg-verhandlungen.de These domains consist predominantly of one type of enantiomer (either P or M). The formation of such bulk-unlike homochiral structures significantly modifies the molecular electronic properties of the this compound/Cu(100) system when compared to a single this compound molecule. acs.orgarxiv.orgnih.gov
For instance, the formation of these structures and the appearance of hybrid interface states can lead to a substantial change in the transport gap. acs.orgarxiv.orgnih.gov On a Cu(100) surface, the transport gap of the this compound system has been observed to decrease by approximately -1.3 eV compared to that of an isolated molecule. acs.orgnih.gov This modification of electronic properties through the formation of homochiral self-assembled structures has potential implications for applications in optoelectronics and organic spintronics. arxiv.orgnih.gov
While the provided sources focus on the electronic implications of homochiral domain formation in this compound self-assemblies on a Cu(100) surface, the broader field of chiral self-assembled structures highlights their relevance for chiral photonics and the exhibition of chirality-induced selection effects. nih.gov The electronic structure calculations for chiral systems can reveal the association of angular momentum to valence and conduction states, which in turn gives rise to observed circularly polarized luminescence. researchgate.net
Data tables directly detailing the electronic and optical properties specifically of this compound homochiral domains from the provided sources are limited. However, the change in transport gap upon self-assembly on Cu(100) is a key finding.
Table 1: Change in Transport Gap upon this compound Self-Assembly on Cu(100)
| System | Transport Gap Change (eV) |
| This compound/Cu(100) Interface | -1.3 (compared to single molecule) acs.orgnih.gov |
Further detailed research findings related to the electronic and optical implications of homochiral domains in this compound self-assembled structures would require more specific experimental or theoretical data which were not extensively detailed in the provided search results beyond the transport gap modification and potential for hybrid interface states.
Supramolecular Chemistry and Self Assembly of Dczdcn
Fundamental Principles of DCzDCN Molecular Self-Assembly on Surfaces
The self-assembly of this compound on surfaces, such as the Cu(100) substrate, is driven by a complex interplay of molecular design and surface interactions. nih.govqau.edu.pk As a D-A molecule, this compound possesses distinct electronic regions, with the donor part oriented towards the substrate during adsorption on Cu(100). nih.govqau.edu.pk This orientation, coupled with the inherent molecular chirality and the symmetry of the substrate, leads to specific assembly outcomes. nih.govqau.edu.pk Research employing techniques like scanning tunneling microscopy/spectroscopy (STM and STS), ultraviolet/inverse photoemission spectroscopy (UPS and IPES), and single-molecule density functional theory (DFT) calculations provides detailed insights into the adsorption geometry and local electronic states of adsorbed this compound molecules. nih.govqau.edu.pk These studies are crucial for understanding the fundamental principles governing how this compound molecules arrange themselves on surfaces. nih.govqau.edu.pk
Formation of Ordered this compound Molecular Films and Aggregates
The self-assembly of this compound on surfaces facilitates the formation of ordered molecular films and aggregates. nih.govqau.edu.pk On the Cu(100) surface, this compound has been shown to form various structures, including "bulk-unlike homochiral structures". nih.govqau.edu.pk The formation of these ordered arrangements in ultrathin films supported by metallic substrates is a key area of investigation, differing from the behavior observed in bulk aggregates. nih.govqau.edu.pk
Role of Intermolecular Forces in this compound Self-Organization
Intermolecular forces play a critical role in the self-organization of this compound molecules. nih.govqau.edu.pk While not explicitly detailed for every interaction type in the provided sources for this compound, the twisted structure and the charge distribution, particularly within the dicarbonitrile part, induce strong molecular electrostatic forces. nih.gov These electrostatic forces, alongside other non-covalent interactions such as van der Waals forces and π-π stacking (common in supramolecular assembly of organic molecules), contribute to the specific arrangement and stabilization of this compound on the surface. nih.govqau.edu.pk Understanding these forces is fundamental to controlling the resulting supramolecular architecture.
Impact of Surface Symmetry and Electrostatic Interactions on this compound Assembly
The symmetry of the underlying surface significantly impacts the self-assembly of this compound. nih.govqau.edu.pk On the Cu(100) surface, the interplay between the molecular symmetry of this compound and the substrate symmetry leads to chiral resolution at the interface. nih.govqau.edu.pk This means that the surface environment influences the arrangement of the chiral this compound molecules, favoring the formation of domains with a specific handedness. nih.govqau.edu.pk The strong molecular electrostatic forces arising from the twisted dicarbonitrile part of this compound further contribute to this chiral resolution and the formation of specific ordered structures. nih.gov The combination of surface symmetry and directed electrostatic interactions dictates the self-assembly pathway and the resulting supramolecular order. nih.govqau.edu.pk
Host-Guest Recognition Phenomena and their Application with this compound Systems
In the context of this compound, host-guest recognition phenomena are primarily discussed in its application as a host material in organic light-emitting diodes (OLEDs). In these systems, this compound acts as a host matrix that facilitates energy transfer to a guest emitter, such as the radical emitter TTM-3PCz. This represents a form of host-guest interaction where the host (this compound) provides an environment and energy transfer pathways for the guest molecule, crucial for efficient electroluminescence. While not involving the encapsulation of a guest within a cavity in the traditional sense of some host-guest chemistry, this interaction is a key functional aspect of this compound in supramolecular systems for optoelectronic applications.
Engineering of Chiral Supramolecular Structures using this compound
This compound is an intrinsically chiral molecule, exhibiting axial chirality with stable enantiomers described as right-handed P-(+) and left-handed M-(-). nih.gov This molecular chirality is fundamental to the engineering of chiral supramolecular structures. The self-assembly of this compound on surfaces like Cu(100) demonstrates how this molecular chirality can be translated into larger-scale ordered chiral assemblies through a process of chiral resolution at the interface. nih.govqau.edu.pk The formation of homochiral structures on the surface highlights the ability to engineer supramolecular systems with a defined handedness using this compound as a building block. nih.govqau.edu.pk
Stoichiometric and Chiral Stacking Tailoring of this compound
Table 1: this compound and Related Compounds Mentioned in the Text
| Compound Name | Acronym | CAS Number | PubChem CID |
| 5-(4,6-diphenyl-1,3,5-triazine-2-yl)benzene-1,3-dinitrile | This compound | 1352800-07-7 | Not readily available in search results |
| 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | CBP | 37198-72-4 | 106813 PubChem Link |
| Tris(2,4,6-trichlorophenyl)methyl-triphenyl-amine radical | TTM-3PCz | - | Not readily available in search results |
Table 2: Techniques Used in Studying this compound Self-Assembly on Cu(100)
| Technique | Purpose |
| Scanning Tunneling Microscopy (STM) | Investigation of adsorption geometry and real-space molecular arrangement. nih.govqau.edu.pk |
| Scanning Tunneling Spectroscopy (STS) | Probing local electronic states of adsorbed molecules. nih.govqau.edu.pk |
| Ultraviolet Photoemission Spectroscopy (UPS) | Studying the overall electronic structure of the molecule/substrate interface. nih.govqau.edu.pk |
| Inverse Photoemission Spectroscopy (IPES) | Studying the overall electronic structure of the molecule/substrate interface. nih.govqau.edu.pk |
| Density Functional Theory (DFT) Calculations | Theoretical investigation of electronic structure and adsorption properties. nih.gov |
Table 3: Impact of Surface and Electrostatic Interactions on this compound Assembly on Cu(100)
| Factor | Impact on this compound Assembly on Cu(100) | Source |
| Molecular Chirality | Contributes to chiral resolution at the interface. | nih.govqau.edu.pk |
| Substrate Symmetry (Cu(100)) | Interacts with molecular symmetry, leading to chiral resolution. | nih.govqau.edu.pk |
| Electrostatic Forces | Induced by twisted dicarbonitrile part, contribute to chiral resolution and structure formation. | nih.gov |
| Combined Effect | Formation of bulk-unlike homochiral structures and modification of electronic properties. | nih.govqau.edu.pk |
These research findings highlight the intricate relationship between the molecular structure of this compound, the forces governing its interactions, and the environment in which it is assembled, leading to the formation of ordered and chiral supramolecular architectures with potential in advanced organic electronic applications.
Future Directions and Emerging Research Avenues for Dczdcn in Advanced Materials
Advancements in Organic Spintronics Applications Utilizing DCzDCN
Organic spintronics, an area leveraging the spin of electrons in organic semiconductors, represents a promising future direction for this compound. Donor-acceptor molecules like this compound are considered essential components in organic electronics, and their properties, particularly in ultrathin films supported by metallic substrates, are being investigated for spintronic utility. nih.govbldpharm.com
Studies on the self-assembly of chiral this compound molecules on surfaces, such as Cu(100), have revealed the formation of unique structures and the appearance of hybrid interface states. nih.govbldpharm.com These phenomena significantly modify the molecular electronic properties of the this compound/Cu(100) system compared to a single this compound molecule. nih.govbldpharm.com Specifically, changes in the transport gap have been observed. nih.govbldpharm.com Such modifications to electronic properties through interface interactions and self-assembly are considered potentially useful for organic spintronics applications. nih.govbldpharm.com The chiral resolution observed at the interface, driven by molecular and substrate symmetry and electrostatic forces, further highlights the potential for controlling spin-dependent phenomena. nih.govbldpharm.com
Development of Novel Functional Materials Based on this compound Architectures
This compound's structure and properties make it a candidate for the development of novel functional materials. As a D-A molecule and an ambipolar semiconductor, it is already recognized for its utility in organic electronic devices, including organic light-emitting diodes (OLEDs). nih.govbldpharm.com
Research indicates that this compound can function as a polar host material in OLEDs. Its polarity, characterized by a permanent dipole moment, can influence the aggregation behavior of guest molecules within the emitting layer. Studies using techniques like HAADF-STEM analysis have shown that this compound as a polar host can significantly reduce the aggregation of certain guest molecules compared to non-polar hosts. This ability to control molecular aggregation is crucial for optimizing the performance and efficiency of organic electronic devices, suggesting this compound's potential in designing new material architectures with tailored properties.
The inherent electronic properties of this compound, such as its charge separation and transport capabilities, are fundamental to its role in functional materials for applications like organic photovoltaics and organic field-effect transistors. nih.govbldpharm.com The ability to tune these properties through structural modifications or by incorporating this compound into different material systems is a key area for future development.
Integration of this compound into Complex Hierarchical Molecular Systems
The self-assembly behavior of this compound points towards its potential for integration into complex hierarchical molecular systems. The formation of ordered structures, including bulk-unlike homochiral arrangements and potentially more intricate "flower-like hierarchical molecular" systems, demonstrates the molecule's capacity for controlled organization at interfaces and within materials. nih.govbldpharm.com
Understanding and controlling the self-assembly of this compound on various substrates and in different environments is a critical step in creating functional hierarchical materials. The orientation of the molecule and the resulting interface interactions play a significant role in determining the electronic and structural properties of the assembled system. nih.govbldpharm.com Leveraging these self-assembly processes allows for the bottom-up construction of materials with predefined architectures and functionalities, opening avenues for applications requiring precise spatial arrangement of molecular components.
Enhanced Computational Methodologies for Predictive Design of this compound Analogs
Computational methodologies, particularly Density Functional Theory (DFT), are already being employed to study this compound, providing insights into its electronic structure and interactions, such as its adsorption geometry on surfaces. smolecule.comnih.govbldpharm.com These computational approaches are vital for understanding the fundamental properties of this compound and predicting the behavior of its analogs.
Future research will likely involve enhanced computational techniques for the predictive design of new molecules based on the this compound architecture. This includes exploring the effect of structural modifications on electronic properties, charge transport characteristics, and self-assembly behavior. Advanced computational methods can help identify promising candidates for specific applications, reducing the need for extensive experimental synthesis and characterization. The goal is to establish robust computational workflows that can accurately predict the performance of this compound-based materials in various advanced applications, accelerating the discovery and optimization of novel functional molecules.
Q & A
Q. What strategies mitigate publication bias in this compound research?
- Methodological Answer : Pre-register studies on platforms like Open Science Framework to disclose hypotheses and methods upfront. Share negative results (e.g., failed synthesis attempts) in supplementary materials or data repositories . Use PRISMA guidelines for systematic reviews to ensure comprehensive reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
